3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid

説明

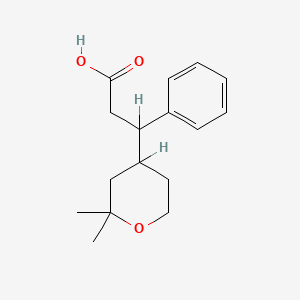

3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid is an organic compound that belongs to the class of carboxylic acids This compound features a unique structure with a tetrahydropyran ring substituted with two methyl groups and a phenyl group attached to a propionic acid moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid can be achieved through several synthetic routes. One common method involves the following steps:

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of a suitable precursor, such as 2,2-dimethyl-1,5-hexanediol.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.

Formation of the Propionic Acid Moiety: The propionic acid moiety can be introduced through a Grignard reaction followed by oxidation. For example, the reaction of a Grignard reagent with ethyl chloroacetate followed by hydrolysis and oxidation yields the desired carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes. Large-scale production would require efficient catalysts, high-yield reactions, and cost-effective raw materials. Continuous flow reactors and automated processes may be employed to enhance the efficiency and scalability of the synthesis.

化学反応の分析

Types of Reactions

3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃), bromine (Br₂), and sulfuric acid (H₂SO₄).

Esterification: Esterification reactions often use reagents like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as catalysts.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Esterification: Formation of esters.

科学的研究の応用

Pharmaceutical Applications

1. Drug Development

The compound has been investigated for its potential in drug development, particularly in the context of metabolic diseases. A study highlighted its role in understanding metabolic signatures associated with β-cell destruction in type 1 diabetes, indicating its relevance in diabetes research and potential therapeutic applications .

2. Antioxidant Properties

Research has shown that this compound exhibits significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals makes it a candidate for further exploration in formulations aimed at combating oxidative stress .

Cosmetic Applications

1. Skin Care Formulations

The compound has been incorporated into cosmetic formulations due to its skin-conditioning properties. Studies have evaluated its effectiveness in enhancing skin hydration and improving the overall texture of skin care products. The formulation stability and sensory characteristics were assessed using experimental design techniques, demonstrating its potential as a beneficial ingredient in moisturizers and creams .

2. Anti-Aging Products

Given its antioxidant capabilities, this compound is also explored for use in anti-aging products. Its inclusion can help reduce the appearance of fine lines and wrinkles by neutralizing free radicals that contribute to skin aging .

Material Science Applications

1. Polymer Composites

In material science, this compound has been studied for its potential use in polymer composites. Its unique chemical structure allows it to act as a modifier that enhances the mechanical properties of polymers, making them more durable and suitable for various applications, including coatings and adhesives .

2. Nanoparticle Formulations

The compound's properties have led to its investigation in the development of nanoparticles for drug delivery systems. These nanoparticles can improve the bioavailability of drugs, enhance their therapeutic effects, and reduce side effects by targeting specific tissues or cells more effectively .

Case Studies

作用機序

The mechanism of action of 3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in various chemical reactions and binding interactions.

類似化合物との比較

Similar Compounds

3-Phenylpropionic Acid: Lacks the tetrahydropyran ring and methyl groups.

2,2-Dimethyltetrahydropyran-4-yl Acetic Acid: Similar structure but with an acetic acid moiety instead of propionic acid.

Phenylacetic Acid: Contains a phenyl group attached to an acetic acid moiety.

Uniqueness

3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid is unique due to the presence of both the tetrahydropyran ring and the phenyl group attached to a propionic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

生物活性

3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of propionic acids and features a tetrahydropyran moiety, which may influence its biological interactions. The chemical structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological effects, including anti-inflammatory, analgesic, and potential neuroprotective properties.

Analgesic Effects

Analgesic properties have been observed in related compounds through modulation of pain pathways in the central nervous system. This suggests that this compound may also possess similar effects, although direct evidence is still needed.

Neuroprotective Potential

Some studies have indicated that compounds with tetrahydropyran structures may provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This area warrants further exploration concerning this specific compound.

Table 1: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Analgesic | Modulation of pain pathways | |

| Neuroprotective | Reduction of oxidative stress |

While specific mechanisms for this compound remain to be fully elucidated, it is hypothesized that its biological activity may involve:

- Inhibition of Enzymes : Similar compounds often act as inhibitors for enzymes involved in inflammatory processes.

- Receptor Modulation : Potential interaction with pain receptors could lead to analgesic effects.

特性

IUPAC Name |

3-(2,2-dimethyloxan-4-yl)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-16(2)11-13(8-9-19-16)14(10-15(17)18)12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEUBLWZXDCPQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)C(CC(=O)O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349467 | |

| Record name | 3-(2,2-dimethyloxan-4-yl)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331430-39-8 | |

| Record name | 3-(2,2-dimethyloxan-4-yl)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。